2-(4-Methyl-3-pentenyl)anthraquinone
Description
Overview of the Anthraquinone (B42736) Molecular Scaffold
The fundamental structure of anthraquinone is a polycyclic aromatic hydrocarbon, specifically an anthracene (B1667546) molecule with two ketone groups at positions 9 and 10. This results in the chemical name 9,10-dioxoanthracene or anthracene-9,10-dione. The three fused benzene (B151609) rings create a planar and rigid structure, which is a key feature influencing its chemical and physical properties.
The anthraquinone nucleus is characterized by a fully conjugated system, which imparts it with chromophoric properties, leading to the use of many of its derivatives as dyes and pigments. The chemical reactivity of the anthraquinone scaffold allows for a variety of substitution reactions on its aromatic rings, leading to a vast number of derivatives with diverse properties.
Table 1: General Properties of the Anthraquinone Scaffold
| Property | Value |
|---|---|
| Chemical Formula | C₁₄H₈O₂ |
| Molar Mass | 208.22 g/mol |
| Appearance | Light yellow crystalline solid |
| Solubility | Insoluble in water, soluble in organic solvents |
| Core Structure | Three linearly fused benzene rings with two ketone groups |
Importance of Anthraquinone Derivatives in Chemical and Biological Research
Anthraquinone derivatives are a significant class of compounds that have been the subject of extensive research due to their wide range of biological activities. nih.gov They are found in numerous natural sources, including plants, fungi, lichens, and insects, where they serve various biological functions. mdpi.com
In the realm of medicinal chemistry, anthraquinones are recognized for their therapeutic potential. Many derivatives have demonstrated a spectrum of pharmacological effects, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. mdpi.com The planar nature of the anthraquinone core allows it to intercalate between the base pairs of DNA, a mechanism that is often attributed to the cytotoxic effects of some derivatives against cancer cells. researchgate.net
The versatility of the anthraquinone scaffold allows for structural modifications that can fine-tune its biological activity. The introduction of different functional groups onto the aromatic rings can significantly impact the compound's potency, selectivity, and pharmacokinetic properties. This has made anthraquinones a privileged scaffold in drug discovery and development. researchgate.netnih.gov
Specific Context and Research Interest in 2-(4-Methyl-3-pentenyl)anthraquinone
This compound is a derivative of the core anthraquinone structure, distinguished by the presence of a prenyl group (specifically, a 4-methyl-3-pentenyl side chain) attached to the second carbon of the anthraquinone skeleton.
Table 2: Chemical Identity of this compound
| Identifier | Value |
|---|---|
| CAS Number | 71308-16-2 |
| Molecular Formula | C₂₀H₁₈O₂ |
| Molecular Weight | 290.4 g/mol |
| IUPAC Name | 2-(4-methylpent-3-enyl)anthracene-9,10-dione |
The specific interest in this compound arises from its classification as a prenylated anthraquinone . Prenylation, the attachment of a prenyl group, is a common modification of natural products and is known to often enhance the biological activity of the parent molecule. The prenyl group, being lipophilic, can increase the compound's ability to cross cell membranes, thereby improving its bioavailability and interaction with intracellular targets. tandfonline.commdpi.comnih.gov
Research into prenylated flavonoids has shown that the addition of a prenyl moiety can lead to enhanced antibacterial, anti-inflammatory, antioxidant, and cytotoxic activities. tandfonline.comnih.govnih.govtandfonline.com This has led to the hypothesis that prenylation of the anthraquinone scaffold could similarly modulate its biological profile. While extensive research has been conducted on a variety of naturally occurring and synthetic prenylated anthraquinones, specific and detailed research findings on the biological activities and applications of this compound itself are not extensively documented in publicly available literature. The interest in this compound, therefore, lies in its potential to exhibit enhanced or novel biological activities characteristic of this class of molecules. Its synthesis is generally approached through a Diels-Alder reaction between 1,4-naphthoquinone (B94277) and myrcene (B1677589), followed by an oxidation step to form the aromatic anthraquinone core. vulcanchem.com This synthetic accessibility makes it a viable candidate for further biological screening and research.
Structure
2D Structure
3D Structure
Properties
CAS No. |
71308-16-2 |
|---|---|
Molecular Formula |
C20H18O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-(4-methylpent-3-enyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H18O2/c1-13(2)6-5-7-14-10-11-17-18(12-14)20(22)16-9-4-3-8-15(16)19(17)21/h3-4,6,8-12H,5,7H2,1-2H3 |
InChI Key |
NQVBCGTZRWHVSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)C |
Origin of Product |
United States |
Natural Occurrence and Isolation of 2 4 Methyl 3 Pentenyl Anthraquinone
Discovery and Distribution in Plant Species
The primary documented natural source of 2-(4-Methyl-3-pentenyl)anthraquinone is the sesame plant (Sesamum indicum). researchgate.netnih.gov Research into the chemical composition of this plant led to the identification of the compound in its roots. A 2003 study published in Phytochemistry detailed the isolation of several anthraquinones from Sesamum indicum roots, and among them, 2-(4-methylpent-3-enyl)anthraquinone was characterized for the first time from this species. researchgate.netnih.gov While its distribution may extend to other species, Sesamum indicum remains the most cited botanical source. Further research has also identified other anthraquinone (B42736) derivatives in the seeds of black sesame, indicating the compound family is present throughout the plant. oup.comtandfonline.com
| Plant Species | Part of Plant | Compound Presence |
| Sesamum indicum (Sesame) | Roots | Confirmed researchgate.netnih.gov |
| Sesamum indicum (Black Sesame) | Seeds | Related anthraquinones confirmed oup.com |
Isolation Methodologies from Plant Extracts
The extraction and purification of this compound from plant material follow established phytochemical laboratory techniques for isolating secondary metabolites. The general process involves solvent extraction followed by chromatographic separation.
Initially, dried and powdered plant material, such as the roots of Sesamum indicum, undergoes extraction using a solvent. Methods like Soxhlet extraction or decoction with solvents such as ethanol (B145695) are common for drawing out anthraquinones. thaiscience.info The resulting crude extract is a complex mixture of various compounds.
This crude extract is then subjected to various chromatographic techniques to separate the individual components. A common method is column chromatography using silica (B1680970) gel. researchtrend.net The extract is loaded onto a column, and different solvents or solvent mixtures (eluents) are passed through it. Compounds separate based on their differing affinities for the silica gel and the solvent. Fractions are collected and monitored, often using Thin Layer Chromatography (TLC), to identify those containing the desired compound. researchtrend.net
Final purification of the isolated compound is typically achieved through further chromatographic steps. The definitive identification and structural confirmation of this compound rely on spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govresearchtrend.net
| Step | Technique | Purpose |
| 1. Extraction | Soxhlet Extraction / Maceration | To obtain a crude extract from dried plant material using a suitable solvent (e.g., ethanol, methanol). thaiscience.info |
| 2. Fractionation | Column Chromatography (Silica Gel) | To separate the crude extract into fractions of simpler composition. researchtrend.net |
| 3. Monitoring | Thin Layer Chromatography (TLC) | To analyze the fractions and identify those containing the target compound. |
| 4. Purification | Further Chromatography (e.g., Preparative TLC, HPLC) | To achieve a high degree of purity for the isolated compound. |
| 5. Structure Elucidation | Spectroscopy (NMR, MS) | To confirm the molecular structure and identity of the purified compound. nih.gov |
Co-occurrence with Structurally Related Anthraquinone Derivatives
In Sesamum indicum, this compound does not occur in isolation. It is part of a suite of structurally related anthraquinone compounds. Studies have consistently isolated it alongside several other known and novel anthraquinones from the plant's roots. researchgate.netnih.gov This co-occurrence suggests a common biosynthetic pathway.
Among the compounds found alongside this compound are:
(E)-2-(4-methylpenta-1,3-dienyl)anthraquinone : Another known anthraquinone also identified for the first time in S. indicum roots. nih.gov
Anthrasesamone A : 1-hydroxy-2-(4-methylpent-3-enyl)anthraquinone. researchgate.netnih.gov
Anthrasesamone B : 1,4-dihydroxy-2-(4-methylpent-3-enyl)anthraquinone. researchgate.netnih.gov
Anthrasesamone C : A rare chlorinated anthraquinone identified as 2-chloro-1,4-dihydroxy-3-(4-methylpent-3-enyl)anthraquinone. researchgate.netnih.gov
The presence of these related molecules, all sharing the core anthraquinone structure and often variations of the same side chain, provides valuable insight into the plant's metabolic processes.
Chemical Synthesis and Derivatization Strategies for 2 4 Methyl 3 Pentenyl Anthraquinone
Total Synthesis Approaches to 2-(4-Methyl-3-pentenyl)anthraquinone
The total synthesis of the this compound core relies on building the tricyclic aromatic system from simpler precursors. This is typically achieved through a combination of cycloaddition reactions to form the carbon skeleton, followed by oxidation steps to achieve the final aromatic quinone structure.
A primary strategy for constructing the anthraquinone (B42736) skeleton is the Diels-Alder reaction, a powerful tool for forming six-membered rings. nih.gov In the context of this compound synthesis, this [4+2] cycloaddition would typically involve a dienophile, such as a 1,4-benzoquinone (B44022) or 1,4-naphthoquinone (B94277), and a suitable diene. The reaction between myrcene (B1677589) (a terpene containing a conjugated diene system) and a p-benzoquinone derivative serves as a foundational method for obtaining terpenyl-quinone derivatives. nih.gov
The general approach involves the reaction of a quinone with a 1,3-diene. For instance, 1,4-naphthoquinone can react with dienes like 2,4-hexadiene (B1165886) to form the initial adduct, which is then aromatized to the corresponding anthraquinone. researchgate.net This method allows for the convergent assembly of the polycyclic core. nih.gov The synthetic strategy for related quinone derivatives often begins with a Diels-Alder cycloaddition, followed by cyclisation of the side chain to yield the final 1,4-anthracenedione structure. nih.gov
Table 1: Examples of Diels-Alder Reactions in Quinone Synthesis
| Dienophile | Diene | Product Type | Reference |
| p-Benzoquinone derivatives | Myrcene | Terpenyl-1,4-naphthoquinone | nih.gov |
| 1,4-Naphthoquinone | 2,4-Hexadiene | 1,4-Dimethyl-9,10-anthraquinone | researchgate.net |
| 2-Methyl-1,4-naphthoquinone | Cyclopentadiene | Methanoanthraquinone intermediate | google.com |
| 1,4-Naphthoquinone | 1-Dimethylamino-3-methyl-1-aza-1,3-butadiene | Azaanthraquinone | nih.gov |
Following the Diels-Alder cycloaddition, the resulting adduct is typically a dihydro- or tetrahydro-anthraquinone derivative that requires oxidation to form the fully aromatic anthraquinone system. nih.govnih.gov This aromatization is a critical step to achieve the stable final product.
Several oxidizing agents and methods can be employed for this transformation.
Air Oxidation: In some cases, particularly in alkaline media, the Diels-Alder adduct can be oxidized by air. scirp.org
Chemical Oxidants: A wide range of chemical oxidants are effective. Common reagents include chromic acid, cerium ammonium (B1175870) nitrate (B79036) (CAN), copper(II) chloride (CuCl₂), hydrogen peroxide (H₂O₂), and potassium dichromate (K₂Cr₂O₇). nih.govscirp.orgyoutube.com For example, the oxidation of anthracene (B1667546) to anthraquinone can be achieved using chromic acid in glacial acetic acid. youtube.com In other syntheses, a final oxidation with CAN is used to furnish the anthraquinone. nih.gov
One-Pot Processes: Bifunctional catalysts, such as high-vanadium heteropoly acids, can facilitate both the Diels-Alder reaction and the subsequent oxidation in a single step. researchgate.net This approach streamlines the synthesis by avoiding the isolation of the intermediate adduct. scirp.org
Deprotection steps may also be necessary if protecting groups were used on the initial reactants. For instance, a DMB-protected phenol (B47542) can be deprotected and oxidized in one pot to generate a p-quinone, which then undergoes annulation to form the protected anthraquinone. nih.gov
Synthesis of Key Precursors and Intermediates for this compound (e.g., 2-acetyl-5,8-dihydro-6-(4-methyl-3-pentenyl)-1,4-naphthohydroquinone)
Specific precursors are often synthesized to facilitate the construction of more complex derivatives. A notable intermediate is 2-acetyl-5,8-dihydro-6-(4-methyl-3-pentenyl)-1,4-naphthohydroquinone . mdpi.com This compound serves as a versatile pharmacophore and starting material for a variety of hybrid molecules, including chalcones. mdpi.comresearchgate.net
The synthesis of this precursor has been previously described, and it is utilized as the initial substrate for further chemical modifications. mdpi.com For instance, to prevent unwanted side reactions from the acidic phenolic hydroxyl group at the C-4 position, it is often protected. This can be achieved using 3,4-dihydro-2H-pyran (DHP) in the presence of pyridinium (B92312) p-toluenesulfonate (PPTS), which selectively protects the hydroxyl group, making the acetyl group at C-2 available for subsequent reactions like condensation. mdpi.com
Methodologies for Introducing Functional Groups and Modifying the Anthraquinone Scaffold
The chemical properties of the anthraquinone scaffold are heavily influenced by the electron-withdrawing nature of its carbonyl groups, making direct functionalization challenging. colab.ws However, numerous methods have been developed to introduce a wide array of functional groups, enabling the synthesis of diverse derivatives. colab.wsnih.gov
Common strategies for modifying the anthraquinone core include:
C-C Bond Formation: Methods like the Mannich and Marschalk reactions are used, particularly for anthraquinones activated with electron-donating groups (e.g., hydroxy or amino groups). colab.ws Metal-catalyzed cross-coupling reactions and radical processes are also employed. colab.ws
Nucleophilic Substitution: Halogens, nitro groups, and even hydrogen atoms on the anthraquinone ring can be replaced by various nucleophiles to introduce new functionalities. colab.ws
Direct C-H Functionalization: Modern approaches allow for the direct conversion of C-H bonds into new C-C or C-N bonds, often using photocatalysis. colab.wsrsc.org This method offers an efficient way to modify the scaffold without pre-functionalization. rsc.org
Introduction of Heteroatoms: A variety of methods exist for introducing nitrogen, oxygen, sulfur, and halogen atoms onto the anthraquinone core through substitution or metal-catalyzed reactions. colab.ws
Table 2: Selected Functionalization Reactions for the Anthraquinone Scaffold
| Reaction Type | Description | Reagents/Conditions | Reference |
| Marschalk Reaction | Alkylation at the β-position of hydroxy- or amino-anthraquinones. | Aldehydes, Na₂S₂O₄, NaOH, then oxidation. | colab.ws |
| Mannich Reaction | Introduction of an aminoalkyl substituent, typically on activated anthraquinones. | Aldehyde, amine. | colab.ws |
| Nucleophilic Substitution | Replacement of a halogen or nitro group with a C-nucleophile. | Malonic or acetoacetic esters. | colab.ws |
| C-H Functionalization | Direct coupling at a C-H position via a photocatalytic direct hydrogen atom transfer (d-HAT) mechanism. | Visible light, photocatalyst (e.g., DAAQ-COF). | rsc.org |
Synthesis of this compound-Based Hybrid Molecules
The core structure of this compound can be integrated with other pharmacologically relevant scaffolds to create hybrid molecules. This molecular hybridization strategy aims to combine the properties of different structural motifs to develop new compounds. inca.gov.br
A notable class of hybrid molecules are those combining the chalcone (B49325) and naphthoquinone/hydroquinone (B1673460) scaffolds. researchgate.netacs.org Chalcones are α,β-unsaturated ketones, typically synthesized via a Claisen-Schmidt condensation between an acetophenone (B1666503) derivative and a benzaldehyde (B42025) derivative. ijarsct.co.innih.gov
Using 2-acetyl-5,8-dihydro-6-(4-methyl-3-pentenyl)-1,4-naphthohydroquinone (or its protected form) as the key precursor, the acetyl group can undergo a base-catalyzed condensation with various substituted benzaldehydes. mdpi.com This reaction yields a series of chalcone-1,4-naphthoquinone/benzohydroquinone (CNQ and CBHQ) hybrids. mdpi.comresearchgate.net The synthesis of these hybrids demonstrates a powerful strategy for leveraging the terpene-containing naphthohydroquinone intermediate to generate a library of complex molecules. researchgate.net
Polyol-Bonded Derivatives
The attachment of polyol moieties to the anthraquinone core is a strategy employed to increase the aqueous solubility and biocompatibility of these otherwise hydrophobic molecules. While specific studies detailing the synthesis of polyol-bonded derivatives directly from this compound are not extensively documented in publicly available research, the general principles of anthraquinone derivatization can be applied. These methods typically involve the reaction of the anthraquinone nucleus or its functionalized analogues with polyols such as glycerol, sorbitol, or mannitol.
General synthetic approaches for creating polyol-bonded anthraquinones, which could be adapted for this compound, include etherification and esterification reactions. figshare.com For instance, if the anthraquinone core of this compound were functionalized with a suitable leaving group, nucleophilic substitution by the hydroxyl groups of a polyol could form an ether linkage. Alternatively, the introduction of a carboxylic acid group onto the anthraquinone structure would allow for esterification with a polyol. figshare.com
The resulting polyol-bonded derivatives would be expected to exhibit significantly different physicochemical properties compared to the parent compound. The multiple hydroxyl groups of the polyol would impart greater hydrophilicity, potentially influencing the compound's behavior in biological systems. figshare.com Characterization of such derivatives would typically involve spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to confirm the covalent attachment of the polyol and to elucidate the structure of the final product. figshare.com
Table 1: Potential Synthetic Strategies for Polyol-Bonded this compound Derivatives
| Reaction Type | Reactants | Potential Product |
| Etherification | Halogenated this compound + Polyol (e.g., Glycerol) | Glycerol-ether-linked this compound |
| Esterification | Carboxylated this compound + Polyol (e.g., Sorbitol) | Sorbitol-ester-linked this compound |
Note: This table is based on general chemical principles, as specific examples for this compound are not detailed in the available literature.
Anthraquinone-Fused Enediynes
Anthraquinone-fused enediynes are a class of complex natural products known for their potent biological activity. researchgate.netnih.gov Their intricate molecular architecture features an anthraquinone moiety fused to a highly reactive enediyne core. researchgate.netnih.gov The chemical synthesis of these molecules is a formidable challenge in organic chemistry.
While the biosynthesis of anthraquinone-fused enediynes has been a subject of significant research, detailing the enzymatic pathways that construct these molecules in nature, researchgate.netnih.govlongdom.orgnih.gov the specific chemical synthesis starting from this compound is not described in the surveyed scientific literature. Biosynthetic studies reveal that the anthraquinone and enediyne portions often originate from the same polyketide precursor, which undergoes a series of complex enzymatic transformations to form the final fused structure. longdom.orgnih.gov
A hypothetical chemical synthesis of an anthraquinone-fused enediyne from this compound would necessitate the construction of the enediyne macrocycle and its subsequent fusion to the anthraquinone core. This would likely involve a multi-step sequence of reactions. The 4-methyl-3-pentenyl side chain itself could potentially be a synthetic handle for further transformations, although this is speculative without direct experimental evidence.
The development of a synthetic route would likely involve advanced organic chemistry techniques, potentially including transition-metal-catalyzed cross-coupling reactions to form the carbon-carbon bonds of the enediyne, and cyclization reactions to form the macrocycle. The regiochemistry of the fusion to the anthraquinone ring would be a critical aspect to control.
Spectroscopic and Chromatographic Elucidation of 2 4 Methyl 3 Pentenyl Anthraquinone and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural assignment of organic molecules. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, it is possible to map out the complete carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. For 2-(4-methyl-3-pentenyl)anthraquinone, the spectrum can be divided into two main regions: the aromatic region for the anthraquinone (B42736) core and the aliphatic region for the prenyl side chain.
The anthraquinone skeleton typically displays a complex set of signals in the downfield region (δ 7.5-8.5 ppm). The protons on the unsubstituted ring (H-5, H-6, H-7, H-8) often appear as two multiplets, characteristic of an AA'BB' or ABCD system. chemicalbook.com The protons on the substituted ring (H-1, H-3, H-4) show distinct patterns influenced by the C-2 side chain. H-1 and H-3 would likely appear as a singlet and a doublet, respectively, while H-4 would be a doublet.
The 4-methyl-3-pentenyl side chain gives rise to characteristic signals in the upfield region. These include:
A triplet corresponding to the vinylic proton (H-3').
Signals for the two methylene (B1212753) groups (H-1' and H-2').
Two singlets for the non-equivalent methyl groups (H-5' and the methyl group at C-4').
The specific chemical shifts are influenced by the solvent used for analysis. koreascience.kr
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-1 | 8.15 | s | |
| H-3 | 8.10 | d | 8.0 |
| H-4 | 7.70 | d | 8.0 |
| H-5, H-8 | 8.30 | m | |
| H-6, H-7 | 7.80 | m | |
| H-1' | 3.40 | d | 7.5 |
| H-2' | 2.15 | m | |
| H-3' | 5.10 | t | 7.0 |
| H-5' | 1.75 | s | |
| 4'-CH₃ | 1.65 | s |
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their chemical environment (e.g., carbonyl, aromatic, aliphatic). The spectrum for this compound would show 21 distinct signals.
The two carbonyl carbons (C-9 and C-10) of the anthraquinone core are the most deshielded, typically appearing around δ 182-183 ppm. chemicalbook.comspectrabase.com The aromatic region (δ 125-145 ppm) contains signals for the twelve sp²-hybridized carbons of the fused rings. The attachment of the side chain at C-2 influences the chemical shifts of the surrounding carbons (C-1, C-2, C-3).
The six carbons of the side chain would appear in the aliphatic region (δ 15-135 ppm). This includes the two sp² carbons of the double bond (C-3' and C-4'), the two sp³ methylene carbons (C-1' and C-2'), and the two sp³ methyl carbons.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | Predicted δ (ppm) |
| C-1 | 126.5 |
| C-2 | 145.0 |
| C-3 | 127.0 |
| C-4 | 135.5 |
| C-4a | 133.0 |
| C-5 | 127.2 |
| C-6 | 134.0 |
| C-7 | 134.0 |
| C-8 | 127.2 |
| C-8a | 133.5 |
| C-9 | 183.0 |
| C-9a | 134.2 |
| C-10 | 182.8 |
| C-10a | 133.5 |
| C-1' | 35.0 |
| C-2' | 26.5 |
| C-3' | 123.0 |
| C-4' | 132.0 |
| C-5' | 25.7 |
| 4'-CH₃ | 17.9 |
2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between H-1' and H-2', and between H-2' and H-3', confirming the connectivity of the prenyl side chain. It would also reveal couplings within the aromatic rings, such as between H-5/H-6 and H-7/H-8.
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques, showing long-range (2-3 bond) correlations between protons and carbons. It is essential for connecting different fragments of the molecule. Key HMBC correlations would include:
The methylene protons at H-1' to carbons C-1, C-2, and C-3 of the anthraquinone ring, unequivocally establishing the point of attachment of the side chain.
The vinylic proton H-3' to the methyl carbons (C-5' and 4'-CH₃).
Protons on the anthraquinone core (e.g., H-1) to nearby quaternary carbons (e.g., C-9a, C-10a), confirming the ring structure. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are in close proximity, which can help in determining stereochemistry and conformation.
Mass Spectrometry (MS) for Molecular Formula Determination
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
HRESIMS is used to determine the precise mass of a molecule, which in turn allows for the calculation of its molecular formula. researchgate.net For this compound (molecular formula C₂₁H₁₈O₂), the calculated exact mass is 302.1307. HRESIMS analysis would be expected to show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 303.1380 or the sodium adduct [M+Na]⁺ at m/z 325.1199. nih.gov The high accuracy of the mass measurement (typically within 5 ppm) allows for the unambiguous confirmation of the elemental composition.
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it suitable for the analysis of volatile and semi-volatile compounds like many anthraquinone derivatives. nih.gov
In a typical GC-MS analysis of this compound, the mass spectrum would display a molecular ion peak (M⁺) at m/z 302. The fragmentation pattern provides additional structural information. Characteristic fragmentation pathways for prenylated anthraquinones often involve the side chain. Expected key fragment ions would include:
A peak corresponding to the loss of a methyl group ([M-15]⁺).
Fragments arising from the cleavage of the side chain, such as a prominent peak at m/z 233 resulting from benzylic cleavage and loss of the C₅H₉ radical.
Ions characteristic of the anthraquinone core itself. researchgate.net
This combination of chromatographic separation and mass analysis allows for both the identification and quantification of the compound in complex mixtures. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is characterized by absorption bands corresponding to its anthraquinone core and its aliphatic side chain.
The anthraquinone nucleus contains two carbonyl groups and a polycyclic aromatic system. The C=O stretching vibrations are particularly prominent and their exact frequency can be influenced by substitution on the aromatic rings. nih.govresearchgate.net Unsubstituted anthraquinone exhibits a single strong carbonyl absorption band around 1673 cm⁻¹. researchgate.net However, substitution, especially with electron-donating or withdrawing groups, or groups capable of hydrogen bonding, can cause shifts in this frequency and may result in the appearance of multiple C=O stretching bands. nih.govresearchgate.netamanote.com The aromatic C=C bonds of the anthraquinone core give rise to characteristic stretching bands in the 1480-1620 cm⁻¹ region. nih.govresearchgate.net
The 4-methyl-3-pentenyl side chain introduces additional characteristic absorption bands. These include C-H stretching vibrations for the methyl (CH₃) and methylene (CH₂) groups, typically observed in the 2850-3000 cm⁻¹ range. The presence of the double bond (C=C) in the pentenyl chain would be indicated by a stretching vibration band around 1640-1680 cm⁻¹, though it may be of weak to medium intensity.
A summary of the expected IR absorption bands for this compound is presented in the table below.
Interactive Table: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Structural Unit |
| ~2850-3000 | C-H | Stretching | Aliphatic (pentenyl chain) |
| ~1670-1680 | C=O | Stretching | Ketone (anthraquinone core) |
| ~1640-1680 | C=C | Stretching | Alkene (pentenyl chain) |
| ~1480-1620 | C=C | Stretching | Aromatic (anthraquinone core) |
Electronic Circular Dichroism (ECD) for Chiral Derivatives
While this compound itself is an achiral molecule, its derivatives can be chiral. For instance, chemical or enzymatic modifications, such as epoxidation or hydroxylation of the double bond in the pentenyl side chain, would create stereogenic centers. Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of these chiral derivatives. grafiati.com
ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. grafiati.com The resulting ECD spectrum, a plot of this differential absorption versus wavelength, is highly sensitive to the three-dimensional arrangement of atoms. The absolute configuration of a chiral molecule can be unambiguously assigned by comparing its experimental ECD spectrum with the theoretical spectra calculated for all possible stereoisomers using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). nih.govrsc.org
For a hypothetical chiral derivative like (3'S,4'R)-3',4'-epoxy-2-(4-methyl-3-pentenyl)anthraquinone, the procedure would involve:
Computational Modeling: Generating 3D structures for all possible stereoisomers (e.g., 3'S,4'R and 3'R,4'S).
Spectrum Calculation: Calculating the theoretical ECD spectra for the most stable conformers of each stereoisomer.
Comparison: Matching the experimental ECD spectrum of the isolated compound with the calculated spectra. A good match between the experimental and one of the calculated spectra allows for the assignment of the absolute configuration. nih.govbeilstein-journals.org
This methodology has been successfully applied to determine the absolute configuration of a wide range of complex natural products, demonstrating its reliability and utility. nih.gov
Chromatographic Techniques for Isolation, Separation, and Purity Assessment
Chromatography is indispensable for the isolation of this compound from natural sources or synthetic reaction mixtures, for its separation from related derivatives, and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of anthraquinones. chemrevlett.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds. researchgate.net
Stationary Phases: The most widely used stationary phase is octadecyl-functionalized silica (B1680970) (C18). nih.govcabidigitallibrary.org The nonpolar nature of the C18 stationary phase allows for the separation of moderately polar to nonpolar compounds like prenylated anthraquinones based on their hydrophobicity. researchgate.net
Mobile Phases: Typical mobile phases consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. cabidigitallibrary.orgnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of complex mixtures containing compounds with a wide range of polarities. cabidigitallibrary.org To improve peak shape and resolution, acids like formic acid or phosphoric acid are often added to the mobile phase in small concentrations (e.g., 0.1%). cabidigitallibrary.org
Detectors: Ultraviolet (UV) or Diode-Array Detectors (DAD) are commonly used, as the anthraquinone chromophore exhibits strong absorbance in the UV-visible region. cabidigitallibrary.org For structural confirmation and identification, HPLC systems can be coupled with a Mass Spectrometer (MS). ujpronline.comdepaul.edu
Interactive Table: Example RP-HPLC Conditions for Anthraquinone Separation
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase | C18 column | C18 column |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Phosphoric Acid |
| Mobile Phase B | Methanol | Acetonitrile |
| Elution Mode | Gradient | Isocratic or Gradient |
| Detector | DAD/UV | MS |
| Reference | cabidigitallibrary.org | cabidigitallibrary.org |
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used for the qualitative analysis of anthraquinones. nih.govacademicjournals.org It is frequently used to monitor the progress of chemical reactions or to screen fractions during purification. High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution, sensitivity, and reproducibility, making it suitable for both qualitative and quantitative analysis. mdpi.comresearchgate.net
Stationary Phases: Silica gel 60 F₂₅₄ plates are commonly used for normal-phase separations. ljmu.ac.uk For reversed-phase separations, RP-18 F₂₅₄s plates are employed. chemrevlett.comresearchgate.net
Mobile Phases: A variety of solvent systems can be used depending on the stationary phase and the polarity of the analytes. For normal-phase TLC, mixtures such as toluene–ethyl acetate (B1210297)–formic acid are effective. nih.govresearchgate.net For reversed-phase HPTLC, mixtures like methanol–water–formic acid (e.g., 80:19:1, v/v/v) provide good separation. chemrevlett.comresearchgate.net
Visualization: Compounds can be visualized under UV light (254 nm or 366 nm) or by spraying with a suitable reagent followed by heating. academicjournals.org Densitometric scanning allows for the quantification of separated compounds in HPTLC. researchgate.net
Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. mdpi.com SFC is considered a "green" alternative to normal-phase HPLC as it significantly reduces the consumption of organic solvents. chromatographyonline.com It offers advantages such as high separation efficiency and fast analysis times. chromatographyonline.com
For the separation of moderately polar compounds like anthraquinones, supercritical CO₂ is typically mixed with a polar organic solvent (modifier), such as methanol, to increase the mobile phase's solvating power. chromatographyonline.comresearchgate.net
Stationary Phases: A wide range of stationary phases can be used in SFC. While chiral separations are a major application, various achiral phases, including polar stationary phases, are effective for separating compounds like anthraquinones. chromatographyonline.comresearchgate.net
Mobile Phases: The mobile phase consists of supercritical CO₂ and a modifier (e.g., methanol). The composition can be run in isocratic or gradient mode to optimize the separation.
Advantages: The low viscosity and high diffusivity of the supercritical mobile phase lead to faster separations and higher efficiency compared to traditional HPLC. mdpi.com The technique is particularly useful for both analytical and preparative-scale purifications.
Computational Chemistry and Molecular Modeling of 2 4 Methyl 3 Pentenyl Anthraquinone Analogues
Density Functional Theory (DFT) Investigations
Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules such as anthraquinone (B42736) and its derivatives, offering a balance between accuracy and computational cost. nih.gov
DFT calculations are instrumental in elucidating the electronic properties of anthraquinone analogues, which govern their chemical reactivity. researchgate.netresearchgate.netsemanticscholar.org Key aspects of this analysis include the examination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transitions. mdpi.com
Studies on anthracene (B1667546) and its derivatives, such as anthraquinone, show that the addition of electron-accepting groups (like the carbonyls in anthraquinone) or electron-donating groups alters the energies of these frontier orbitals. researchgate.netresearchgate.net The distribution of electron clouds in these orbitals is typically localized on the anthracene ring system. researchgate.net For instance, the introduction of substituents can modify the redox potential of the anthraquinone core, a property crucial for its role in biological systems and applications like redox flow batteries. acs.orgresearchgate.net DFT studies have shown that substituting the anthraquinone framework with electron-donating groups, such as methyl groups, can improve the reduction window. acs.org This modulation of electronic properties through substitution is a key strategy in designing new redox-active species. acs.org
Furthermore, DFT is used to analyze electron transfer processes, which are fundamental to many reactions involving anthraquinones. For example, in the hydrogenation of 2-alkyl-anthraquinone over a palladium catalyst, DFT analysis revealed that facile electron transfer from the catalyst to the anthraquinone intermediate favors the hydrogenation of the carbonyl groups. nih.gov This electron transfer is influenced by electron delocalization over the aromatic rings and the electron-withdrawing effect of the carbonyls. nih.gov
| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Key Finding |
| Anthraquinone | Data not specified | Data not specified | 3.6463 | The energy gap was determined through DFT calculations, indicating its electronic stability. mdpi.com |
| Diaminoanthracene | Data not specified | Data not specified | Data not specified | Investigated as an electron-donating derivative of anthracene. researchgate.netresearchgate.net |
| Methylated Anthraquinone | Data not specified | Data not specified | Data not specified | Complete methylation can improve the reduction window by approximately 0.4 V. acs.org |
Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for calculating the electronic excitation energies and predicting the UV-Vis absorption spectra of molecules. researchgate.netnih.gov This method has been successfully applied to a variety of anthraquinone derivatives to predict their absorption maxima (λmax). researchgate.net
Computational studies have benchmarked a wide range of DFT functionals and basis sets to find a level of theory that provides reliable λmax values when compared to experimental data. researchgate.net It has been found that hybrid functionals like B3LYP and PBE0, often combined with the 6-31G(d,p) basis set and inclusion of solvent effects via models like the Polarizable Continuum Model (PCM), yield accurate results. researchgate.netresearchgate.netuclouvain.be For a series of substituted anthraquinones, this approach led to a mean absolute error of 21.5 nm (0.20 eV) between theoretical and experimental values. researchgate.net
These calculations reveal that the primary visible absorption band in many anthraquinone dyes results from a π→π* electronic transition, typically from the HOMO to the LUMO. researchgate.net The specific substituents on the anthraquinone core can significantly influence the wavelength of this absorption. TD-DFT allows researchers to rationalize these substituent and solvent effects qualitatively and quantitatively, making it a valuable tool in the design of new dyes with specific color properties. researchgate.netacs.org
| Anthraquinone Derivative | Functional/Basis Set | Solvent Model | Calculated λmax (nm) | Experimental λmax (nm) |
| General Substituted Anthraquinones | B3LYP/6-31G(d,p) | PCM | Varies | Varies (Mean absolute error of 21.5 nm) |
| 1,4-NH2-anthraquinone | ωB97XD | PCM | Not specified | Not specified |
DFT is a cornerstone for exploring the mechanisms of chemical reactions by mapping their potential energy surfaces. This involves calculating the geometries and energies of reactants, intermediates, products, and, crucially, the transition states that connect them. rsc.orgrsc.org The energy difference between the reactants and the highest-energy transition state determines the activation energy barrier, which dictates the reaction kinetics. researchgate.net
While specific DFT studies on the reduction of O2 to H2O2 by 2-(4-methyl-3-pentenyl)anthraquinone were not identified, the methodology has been applied to understand other reactions involving anthraquinone analogues. A notable example is the DFT analysis of the hydrogenation of 2-alkyl-anthraquinone over a palladium cluster. nih.gov This study identified the most probable reaction routes, calculated the energy barriers for the hydrogenation steps, and investigated the electron transfer processes involved. nih.gov It was found that the energy barrier for the second hydrogenation step is significantly higher than the first. nih.gov
The biological activity of some anthraquinones is linked to their ability to generate reactive oxygen species (ROS) through a process involving a semiquinone radical intermediate that reacts with molecular oxygen. nih.gov DFT can be used to model the thermodynamics and kinetics of such electron transfer and subsequent reactions with O2. Similarly, DFT has been used to study the formation of anthraquinone from the reaction of anthracene with NO2 on NaCl surfaces, revealing that reaction products can play a catalytic role. nih.gov These examples demonstrate the capability of DFT to unravel complex reaction pathways and transition states, a methodology directly applicable to studying the redox cycling of this compound and its role in processes like the reduction of oxygen.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. jbcpm.comamazonaws.com It is a critical tool in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions. nanobioletters.com
Molecular docking simulations are used to place anthraquinone analogues into the binding sites of target proteins and to estimate the strength of the interaction, commonly expressed as a binding energy or docking score. nih.govrjptonline.org A lower binding energy generally indicates a more stable protein-ligand complex. jbcpm.com These studies provide detailed 3D models of the interactions, revealing key contacts such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that are crucial for binding affinity and specificity. nih.govnih.gov
For example, in silico docking of anthraquinone compounds from Morinda lucida against Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a key malaria drug target, revealed strong binding energies ranging from -8.6 to -9.8 kcal/mol. nanobioletters.com Similarly, novel anthraquinone-based sulfonamides were docked into the active site of human carbonic anhydrase isoforms, demonstrating numerous hydrogen bonds and hydrophobic interactions that explain their inhibitory activity. nih.gov Docking studies of anthraquinone derivatives with the human estrogen receptor alpha showed a binding energy of -8.7 kcal/mol, suggesting potential for therapeutic applications. rjptonline.org These analyses help rationalize the structure-activity relationships of known active compounds and guide the design of new, more potent analogues. nih.gov
| Anthraquinone Analogue | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |
| Anthraquinones from Morinda lucida | Plasmodium falciparum DHODH | -8.6 to -9.8 | LYS-229, SER-477 |
| 9,10-anthraquinone | Human Estrogen Receptor Alpha | -8.7 | Not specified |
| Anthraquinone (Unisol Blue A) | Human Bax Gene | Not specified | Not specified |
| Anthraquinone (Unisol Blue A) | Human Bcl-2 Gene | Not specified | Not specified |
| Anthraquinone-based sulfonamides | Human Carbonic Anhydrase II & IX | Not specified | Not specified |
| Various Anthraquinone Derivatives | PGAM1 | Not specified | F22, K100, V112, W115, R116 |
Beyond analyzing the interaction with a known receptor, molecular docking is a powerful tool for identifying novel biological targets for a given compound. By screening a ligand against a panel of different protein structures, this in silico approach can generate hypotheses about its mechanism of action. researchgate.net
Docking studies have been instrumental in proposing various biological targets for the anticancer activity of anthraquinone derivatives. For instance, simulations have shown that certain analogues can bind to and stabilize non-canonical DNA structures known as G-quadruplexes, which are found in telomeres and oncogene promoters. nih.govresearchgate.net Other studies have identified interactions with key proteins involved in cancer cell proliferation and survival. Docking has implicated phosphoglycerate mutase 1 (PGAM1) as a target for anthraquinone inhibitors, with key residues for binding identified as F22, K100, and R116. nih.gov The apoptosis-regulating proteins Bax and Bcl-2 have also been identified as potential targets for anthraquinone, suggesting a role in inducing programmed cell death in cancer cells. amazonaws.comamazonaws.com In the field of infectious diseases, docking was used to identify Plasmodium falciparum dihydroorotate dehydrogenase as a likely target for the anti-plasmodial activity of anthraquinones. nanobioletters.com These computational findings provide a strong rationale for subsequent experimental validation. nanobioletters.com
In Silico Prediction of Pharmacokinetic Profiles (ADME Properties)
The journey of a drug molecule through the body is a complex process governed by its pharmacokinetic properties, commonly abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion). Predicting these properties early in the drug discovery pipeline is crucial to avoid costly late-stage failures. In silico methods, which use computational models to predict ADME properties, have become an indispensable tool for medicinal chemists.
For analogues of this compound, various computational tools and web servers can be employed to predict their ADME profiles. nanobioletters.comrjptonline.org These predictions are based on the molecule's structural features and physicochemical properties. While experimental validation is always necessary, in silico predictions provide a rapid and cost-effective way to prioritize compounds with favorable pharmacokinetic characteristics.
Several key ADME parameters are typically evaluated:
Absorption: This refers to the process by which a drug enters the bloodstream. Important predictors include intestinal absorption, Caco-2 cell permeability, and P-glycoprotein substrate potential. Lipinski's Rule of Five is a commonly used guideline to assess the oral bioavailability of a compound. It states that a drug is more likely to be orally absorbed if it has a molecular weight of less than 500 daltons, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a logP value of less than 5.
Distribution: This describes how a drug spreads throughout the various tissues and organs of the body. Key parameters include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. High PPB can limit the amount of free drug available to exert its therapeutic effect, while the ability to cross the BBB is essential for drugs targeting the central nervous system. rjptonline.org
Metabolism: This involves the chemical modification of the drug by enzymes, primarily in the liver by the cytochrome P450 (CYP) family of enzymes. In silico models can predict which CYP isoforms are likely to metabolize a compound and whether the compound is likely to be an inhibitor of these enzymes. CYP inhibition can lead to drug-drug interactions.
Excretion: This is the process of removing the drug and its metabolites from the body. Renal clearance is a key parameter, and predictions can be made about the likelihood of a compound being a substrate for renal uptake transporters.
Studies on other anthraquinone derivatives have utilized platforms like SwissADME and ProTOX II to predict these properties. nanobioletters.commdpi.com For example, in silico analyses of anthraquinones from Morinda lucida suggested they possess excellent pharmacokinetic properties with potential for development as antimalarial agents. nanobioletters.com
| ADME Parameter | Predicted Property | Importance in Drug Development |
| Absorption | Oral Bioavailability | Determines if a drug can be effectively administered orally. |
| Caco-2 Permeability | An indicator of intestinal absorption. | |
| Distribution | Plasma Protein Binding | Affects the concentration of free drug in circulation. |
| Blood-Brain Barrier Penetration | Crucial for drugs targeting the central nervous system. | |
| Metabolism | CYP450 Inhibition | Predicts the potential for drug-drug interactions. |
| Metabolic Stability | Influences the drug's half-life in the body. | |
| Excretion | Renal Clearance | A primary route for drug elimination from the body. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Anthraquinone Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.org By identifying the physicochemical properties and structural features that are critical for a compound's activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogues.
For anthraquinone derivatives, QSAR studies have been successfully applied to model various biological activities, including anticancer, anti-inflammatory, and estrogenic effects. acs.orgresearchgate.net The development of a QSAR model involves several key steps:
Data Set Compilation: A dataset of structurally related anthraquinone compounds with experimentally determined biological activities (e.g., IC₅₀ values) is collected. This dataset is typically divided into a training set for model development and a test set for model validation. nih.gov
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecule's structure and properties, including:
Constitutional descriptors: Molecular weight, number of atoms, number of rings, etc.
Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.
Geometrical descriptors: 3D properties such as molecular surface area and volume.
Quantum chemical descriptors: Electronic properties like HOMO and LUMO energies, dipole moment, and atomic charges. acs.org
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN), are used to build a mathematical equation that correlates the molecular descriptors with the biological activity.
Model Validation: The predictive power of the developed QSAR model is rigorously assessed using both internal and external validation techniques. This ensures that the model is robust and can accurately predict the activity of new compounds.
A QSAR study on the estrogenic activity of 20 anthraquinone derivatives found that parameters such as the polarizability term, binding energy, and the average of the negative potentials on the molecular surface were significant in explaining their activity. acs.org Another study on anthraquinone-based cytotoxic compounds used principal component analysis (PCA) to cluster the dataset and develop QSAR models that described the importance of molecular size and charge distribution for cytotoxicity. researchgate.net
The insights gained from QSAR models can be invaluable for the optimization of lead compounds. For example, if a QSAR model indicates that a particular region of the anthraquinone scaffold should be more electron-rich to enhance activity, medicinal chemists can focus their synthetic efforts on introducing electron-donating groups at that position.
| QSAR Component | Description | Example for Anthraquinone Derivatives |
| Biological Activity | The measured endpoint to be modeled. | IC₅₀ values for cytotoxicity against a cancer cell line. nih.gov |
| Molecular Descriptors | Numerical representations of a molecule's properties. | HOMO/LUMO energies, molecular weight, logP, surface area. acs.org |
| Statistical Method | The algorithm used to build the model. | Multiple Linear Regression (MLR), Artificial Neural Networks (ANN). |
| Model Validation | The process of assessing the model's predictive ability. | Leave-one-out cross-validation, prediction on an external test set. |
Mechanistic Studies of Biological Activities of 2 4 Methyl 3 Pentenyl Anthraquinone and Its Analogs
Modulatory Effects on Cellular Proliferation and Apoptosis
Anthraquinone (B42736) derivatives have demonstrated significant anti-proliferative activities against various human cancer cell lines. mdpi.com Analogs of 2-(4-Methyl-3-pentenyl)anthraquinone have shown notable cytotoxicity against both breast adenocarcinoma and colorectal carcinoma cell lines. For instance, a series of chalcone-1,4-naphthoquinone/benzohydroquinone hybrids, synthesized from a precursor containing the 4-methyl-3-pentenyl moiety, exhibited IC₅₀ values ranging from 6.0 to 110.5 µM against MCF-7 breast adenocarcinoma and HT-29 colorectal carcinoma cells. nih.gov
Specifically, certain synthesized chalcone-naphthoquinone hybrids (compounds 6a–c and 6e) showed high cytotoxic activity against the MCF-7 breast cancer cell line. nih.gov Another study highlighted a plastoquinone (B1678516) analogue, AQ-12, which displayed promising growth inhibition against HCT-116 colorectal cancer cells and MCF-7 breast cancer cells. mdpi.com Further investigation using the MTT assay confirmed the notable anti-colorectal and anti-breast cancer activity of AQ-12. mdpi.com Similarly, the amide anthraquinone derivative, 1-nitro-2-acyl anthraquinone-leucine, was found to have potent activity against the HCT116 colon cancer cell line with an IC₅₀ of 17.80 μg/mL. mdpi.com These findings underscore the potential of the anthraquinone scaffold in developing cytotoxic agents against neoplastic cells. mdpi.comnih.gov
The anticancer activity of anthraquinone analogs is often linked to their interaction with key proteins in signaling pathways, particularly protein kinases. nih.govresearchgate.net The mechanism of action for some derivatives involves the generation of reactive oxygen species (ROS), which subsequently activates the c-Jun N-terminal kinase (JNK) signaling pathway, a critical mediator of apoptosis. mdpi.comnih.govnih.gov JNK, a member of the mitogen-activated protein kinase (MAPK) family, can phosphorylate proteins like Bcl-2, leading to the expression of pro-apoptotic proteins and activation of the mitochondrial apoptosis pathway. mdpi.comnih.gov
Studies on amide anthraquinone derivatives in HCT116 colon cancer cells have demonstrated that these compounds induce apoptosis specifically through the ROS/JNK signaling pathway. mdpi.com This activation leads to JNK phosphorylation and mitochondrial stress, culminating in the release of cytochrome c and the triggering of the cysteine protease cascade. nih.gov Furthermore, docking studies have shown that certain chalcone-naphthoquinone hybrids, derived from a 2-(4-Methyl-3-pentenyl)naphthohydroquinone precursor, have strong binding energies to kinase proteins such as c-MET, TRKA, and HER2, which are often overexpressed in breast and colorectal cancers. nih.gov These interactions suggest that such compounds could act as potent inhibitors of kinases involved in carcinogenic pathways. nih.gov
A primary mechanism for the anticancer effects of anthraquinones is their ability to generate reactive oxygen species (ROS). nih.govmdpi.com This process is based on the capacity of the anthraquinone structure to engage in redox cycling. mdpi.com The molecule can accept an electron from biological donors to form a semiquinone radical. mdpi.com This radical can then react with molecular oxygen to produce a superoxide (B77818) anion (O₂•−), regenerating the parent quinone which can continue the cycle. mdpi.com The accumulation of superoxide anions and subsequently other ROS, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (HO•), leads to significant oxidative stress within the cell. mdpi.comnih.gov
This elevated level of ROS can induce damage to multiple cellular components, including causing DNA scission and stimulating lipid peroxidation in cellular membranes. nih.govresearchgate.net The oxidative DNA damage is a crucial step that can trigger apoptotic pathways. iiarjournals.org For example, the anthracycline aclarubicin (B47562) has been shown to induce oxidative DNA damage and apoptosis through a mechanism involving H₂O₂ and copper ions. iiarjournals.org In addition to ROS generation, many anthraquinone derivatives, such as doxorubicin (B1662922) and daunorubicin, are known DNA intercalating agents and inhibitors of topoisomerase II, further contributing to their cytotoxicity. mdpi.com
Antibacterial and Antimicrobial Action
Analogs of this compound have demonstrated significant in vitro antibacterial activity against a range of multidrug-resistant (MDR) bacterial strains. Research has shown that the substitution of isopentenyl groups on the anthraquinone core can enhance antibacterial properties. nih.gov
Several anthraquinone derivatives have been tested against MDR E. coli, Methicillin-resistant Staphylococcus aureus (MRSA), and Vancomycin-resistant S. aureus (VRSA). nih.gov Compounds such as emodin (B1671224), chrysophanol (B1684469), and anthrarufin have shown potent activity, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 64 µg/mL. nih.gov For example, anthrarufin displayed strong antibacterial action against both E. coli and MRSA with a MIC of 2 µg/mL. nih.gov Rhein (B1680588) has also been identified as having antibacterial activity, with a MIC of 12.5 µg/mL against MRSA. nih.govbohrium.com In addition to direct bactericidal effects, some anthraquinones, like rhein and anthraquinone-2-carboxylic acid, can disrupt preformed MRSA biofilms, a key factor in persistent infections. nih.govbohrium.com
The antibacterial effects of anthraquinones are mediated, in part, by the inhibition of essential bacterial enzymes. Two key molecular targets are D-alanine:D-alanine ligase (Ddl-B), which is crucial for cell wall synthesis, and the B-subunit of DNA gyrase (Gyr-B), an enzyme that regulates DNA topology and is essential for replication and transcription. nih.govnih.gov
Several anthraquinone derivatives have been identified as potent inhibitors of these enzymes. nih.gov Emodin and chrysophanol, for instance, inhibit both E. coli's Ddl-B and Gyr-B. nih.gov The IC₅₀ values for emodin against Gyr-B (0.81 ± 0.3 µM) and chrysophanol (1.5 ± 0.5 µM) are comparable to the reference inhibitor novobiocin. nih.gov DNA gyrase, a type II topoisomerase, catalyzes the introduction of negative supercoils into DNA in an ATP-dependent process, with the Gyr-B subunit responsible for the hydrolysis of ATP to provide the necessary energy. nih.gov The inhibition of this enzyme by anthraquinones disrupts critical DNA processes, leading to bacterial cell death. nih.gov Mechanistic analysis of another analog, auriculasin, revealed competitive inhibition with a high affinity for the Gyr-B active site. researchgate.net
Other Enzyme Modulation Studies (e.g., Tyrosinase Inhibitory Activity)
Currently, there is a lack of publicly available scientific literature detailing the specific enzyme modulation activities of this compound, including its potential for tyrosinase inhibition. While the broader class of anthraquinone compounds has been investigated for the ability to inhibit various enzymes such as tyrosinase, acetylcholinesterase, butyrylcholinesterase, and phosphoglycerate mutase 1, no studies have been identified that focus specifically on the enzymatic interactions of this compound. nih.govdergipark.org.trresearchgate.net Therefore, its profile as an enzyme modulator remains uncharacterized.
In Vitro Efficacy Studies in Relevant Biological Models
While direct in vitro efficacy studies for this compound are not specified in available literature, relevant research on antibacterial and cytotoxic properties of anthraquinones isolated from the leaves of Tectona grandis provides valuable insights. A study focused on isolating antibacterial compounds from this plant identified two active anthraquinones, designated as Compound 1 and Compound 2, whose specific structures were not disclosed in the report. arjournals.orgresearchgate.net These compounds underwent evaluation for their efficacy against pathogenic bacteria and their cytotoxicity against various cell lines. arjournals.orgresearchgate.net
The antibacterial efficacy was determined using the microplate dilution method to establish the Minimum Inhibitory Concentration (MIC) and the IC50. arjournals.orgresearchgate.net Compound 1 demonstrated notable activity exclusively against Staphylococcus aureus. arjournals.orgresearchgate.net Compound 2 exhibited a broader spectrum, showing activity against both S. aureus and Klebsiella pneumoniae. arjournals.orgresearchgate.net The efficacy of these natural anthraquinones against S. aureus was found to be greater than that of the standard antibiotic ciprofloxacin. researchgate.net
In addition to antibacterial screening, the cytotoxic effects of these isolated anthraquinones were assessed using an MTT assay against a panel of cell lines, including chick embryo fibroblast (CEF), HEK293 (human embryonic kidney cells), HCT119 (human colon cancer cells), and L929 (mouse fibrosarcoma cells). arjournals.orgresearchgate.net Compound 2 displayed significant cytotoxic activity specifically against the HEK293 cell line, with an IC50 value of 2 µg/ml. arjournals.orgresearchgate.net In contrast, neither compound showed significant activity against the other cell lines tested under the experimental conditions. arjournals.orgresearchgate.net These findings highlight the potential for specific anthraquinone structures from Tectona grandis to exhibit targeted biological activities.
| Compound | Antibacterial Activity | Cytotoxic Activity | ||
|---|---|---|---|---|
| Organism | MIC (µg/ml) | Cell Line | IC50 (µg/ml) | |
| Compound 1 | Staphylococcus aureus | 2.5 | Not significant | Not significant |
| Klebsiella pneumoniae | No activity | |||
| Compound 2 | Staphylococcus aureus | 5.0 | HEK293 | 2.0 |
| Klebsiella pneumoniae | 6.2 |
Advanced Analytical Techniques for Anthraquinone Research
High-Performance Liquid Chromatography with Advanced Detection Methods (e.g., UV, Diode Array Detector (DAD), Photodiode Array Detector (PDA), Fluorescence Detectors)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of anthraquinones. cabidigitallibrary.org The choice of detector is crucial for achieving the desired sensitivity and selectivity.
UV-Vis Detectors: These are the most common detectors used for HPLC analysis of anthraquinones. shimadzu.com The extensive chromophore of the anthraquinone (B42736) core results in strong UV-Vis absorption. Analyses are typically performed in the range of 190-350 nm. shimadzu.com For many natural product analyses, monitoring at specific wavelengths such as 220 nm and 274 nm is common. shimadzu.com
Diode Array Detectors (DAD) and Photodiode Array Detectors (PDA): DAD and PDA detectors offer a significant advantage over single-wavelength UV detectors by acquiring the entire UV-Vis spectrum for each point in the chromatogram. shimadzu.com This provides several benefits for the analysis of compounds like "2-(4-Methyl-3-pentenyl)anthraquinone":
Peak Purity Assessment: The spectral data across a single chromatographic peak can be compared to assess its purity and determine if co-eluting impurities are present. shimadzu.com
Compound Identification: The acquired spectrum can be compared to a library of known spectra for tentative identification of compounds. nih.gov
Method Development: The comprehensive spectral information aids in selecting the optimal wavelength for quantification, maximizing sensitivity and minimizing interference.
A study on the analysis of five anthraquinones (emodin, physcion, aloe-emodin, rhein (B1680588), and chrysophanol) in Polygonum multiflorum utilized UHPLC with a PDA detector at 254 nm for simultaneous determination. mdpi.com Similarly, a validated HPLC-PDA method for frangula emodin (B1671224) used a C18 column with UV detection at 287 nm and 436 nm. researchgate.net
Fluorescence Detectors: While not as universally applied as UV-Vis detection for all anthraquinones, fluorescence detection can offer superior sensitivity and selectivity for specific derivatives that exhibit natural fluorescence. ingentaconnect.com The application of fluorescence detection often requires the compound to possess specific structural features that promote fluorescence. For non-fluorescent anthraquinones, pre-column or post-column derivatization can be employed to introduce a fluorescent tag.
Table 1: Illustrative HPLC-PDA Parameters for Anthraquinone Analysis (Note: This table is a generalized example based on methods for other anthraquinones, as specific data for this compound is not available.)
| Parameter | Typical Conditions |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile (B52724) and water (often with acidifiers like formic or acetic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | PDA/DAD (e.g., 254 nm, with full spectrum acquisition from 200-400 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
Liquid Chromatography-Mass Spectrometry (LC-MS) and HPLC-Quadrupole High-Resolution Mass Spectrometry (HPLC-Q-HR/MS) for Comprehensive Profiling
The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for the analysis of anthraquinones, providing both separation and structural information with high sensitivity and specificity. nih.govresearchgate.net
LC-MS allows for the determination of the molecular weight of the analyte, which is a critical piece of information for identification. Tandem mass spectrometry (MS/MS) can provide further structural insights by fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern can be used to confirm the identity of a known compound or to help elucidate the structure of an unknown one. nih.gov
A targeted plant metabolomic method using liquid chromatography-tandem mass spectrometry was developed to simultaneously determine 13 anthraquinone derivatives in rhubarb. rsc.orgresearchgate.net This highlights the capability of LC-MS/MS for the quantitative analysis of multiple analytes in complex matrices.
HPLC-Quadrupole High-Resolution Mass Spectrometry (HPLC-Q-HR/MS) represents a further advancement, offering highly accurate mass measurements. This allows for the determination of the elemental composition of an analyte, which greatly aids in its identification and can help to differentiate between isobaric compounds (compounds with the same nominal mass but different elemental compositions). A method using LC × LC-HRMS has been developed for the analysis of alkyl-anthraquinone derivatives. researchgate.net
Table 2: Potential Mass Spectrometric Data for this compound (Note: This table is a theoretical representation, as experimental data is not readily available.)
| Ionization Mode | Predicted m/z [M+H]⁺ | Predicted m/z [M-H]⁻ | Potential MS/MS Fragments |
| Positive | 291.1385 | - | Fragments corresponding to the loss of the pentenyl side chain or parts thereof. |
| Negative | - | 289.1228 | Characteristic fragments of the anthraquinone core. |
Capillary Electrophoresis Techniques (e.g., Capillary Zone Electrophoresis, Micellar Electrokinetic Chromatography)
Capillary electrophoresis (CE) offers a high-efficiency separation alternative to HPLC for the analysis of anthraquinones. researchgate.net CE techniques are characterized by their high resolving power, short analysis times, and low consumption of samples and reagents. mdpi.com
Capillary Zone Electrophoresis (CZE): In CZE, charged molecules are separated based on their differential migration in an electric field. mdpi.com This technique has been successfully applied to the simultaneous determination of multiple anthraquinone derivatives. For instance, a CZE method was developed for the determination of five anthraquinones in medicinal plants, achieving baseline separation within 12 minutes. nih.gov
Micellar Electrokinetic Chromatography (MEKC): MEKC is a mode of CE that allows for the separation of both charged and neutral molecules. This is achieved by adding a surfactant to the buffer solution, which forms micelles. The separation is then based on the partitioning of the analytes between the micelles and the surrounding aqueous buffer. MEKC has been used for the separation and detection of anthraquinones in various samples. cabidigitallibrary.org
Hyphenated Techniques for Complex Mixture Analysis and Structural Confirmation
Hyphenated techniques involve the coupling of two or more analytical methods to provide more comprehensive information than either technique could alone. nih.govijpsjournal.com For the analysis of "this compound" in complex matrices, such as natural product extracts, hyphenated techniques are invaluable.
The most common and powerful hyphenated technique for this purpose is LC-MS , as discussed in section 8.2. Further hyphenation, such as LC-DAD-MS , combines the spectral information from a diode array detector with the mass data from a mass spectrometer, providing orthogonal information that greatly increases the confidence in compound identification.
Other hyphenated techniques that could be applied to anthraquinone research include:
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy): This technique provides detailed structural information, but is generally less sensitive than LC-MS. ajrconline.org
CE-MS (Capillary Electrophoresis-Mass Spectrometry): This combines the high separation efficiency of CE with the sensitive and selective detection of MS. mdpi.comasdlib.org
The choice of analytical technique will depend on the specific research question, the complexity of the sample matrix, and the required sensitivity and selectivity. For the comprehensive analysis of "this compound," a multi-technique approach, likely involving both HPLC-DAD and LC-MS/MS, would be the most robust strategy.
Industrial and Material Science Applications of Anthraquinone Derivatives
Role in the Industrial Production of Hydrogen Peroxide (Anthrahydroquinone (AHQ) Process)
The anthraquinone (B42736) process, also known as the Riedl–Pfleiderer process, is the dominant industrial method for producing hydrogen peroxide (H₂O₂). This cyclic process relies on the autoxidation of a 2-alkylanthrahydroquinone. While specific industrial applications of 2-(4-Methyl-3-pentenyl)anthraquinone are not widely documented, its structural similarity to commercially used derivatives like 2-ethylanthraquinone (B47962) and 2-amylanthraquinone (B82082) suggests its potential utility in this process.
The choice of the alkyl substituent on the anthraquinone molecule is crucial for the efficiency of the process. This substituent influences key properties such as the solubility of both the quinone and hydroquinone (B1673460) forms in the organic solvent system, the rate of the hydrogenation and oxidation reactions, and the stability of the compound over repeated cycles. The 4-methyl-3-pentenyl group in this compound, with its specific size and potential for electronic interactions, could offer unique advantages in optimizing these parameters. Research in this area continues to explore novel anthraquinone derivatives to enhance the efficiency and sustainability of hydrogen peroxide production.
| Process Stage | Key Reactants | Key Products | Catalyst/Conditions |
|---|---|---|---|
| Hydrogenation | 2-Alkylanthraquinone, Hydrogen (H₂) | 2-Alkylanthrahydroquinone | Palladium (Pd) catalyst |
| Oxidation | 2-Alkylanthrahydroquinone, Oxygen (O₂ from air) | Hydrogen Peroxide (H₂O₂), 2-Alkylanthraquinone | Autoxidation |
| Extraction | Hydrogen Peroxide in organic solvent | Aqueous solution of Hydrogen Peroxide | Water |
| Regeneration | Degraded anthraquinone byproducts | Active 2-Alkylanthraquinone | Various catalysts |
Development of Functional Materials and Polymers
The versatile chemical structure of anthraquinone derivatives makes them valuable building blocks for the creation of novel functional materials and polymers with tailored properties.
Porous organic polymers (POPs) are a class of materials characterized by their high surface area, tunable porosity, and robust structures. Incorporating anthraquinone units into POPs can impart unique electrochemical and photophysical properties to these materials. The redox-active nature of the anthraquinone core makes these polymers promising candidates for applications in energy storage, such as in the electrodes of rechargeable batteries. arabjchem.orgacs.org
The inherent hydrophobicity of the anthraquinone core can limit its application in aqueous environments. To address this, anthraquinone derivatives can be chemically bonded to polyols, which are compounds with multiple hydroxyl (-OH) groups. This modification significantly enhances the solubility and stability of the anthraquinone derivative in water and other polar solvents. longdom.org
The polyol backbone can also improve the thermal and chemical stability of the anthraquinone compound. longdom.org This enhanced stability and solubility open up new possibilities for the use of anthraquinone derivatives in fields such as biomedical imaging and sensing, where biocompatibility and aqueous processability are essential. The double bond in the pentenyl group of this compound could potentially be functionalized to attach polyol chains, thereby creating novel water-soluble and stable materials.
Optoelectronic and Energy Conversion Systems
The unique electronic and photophysical properties of anthraquinone derivatives have led to their investigation in various optoelectronic and energy conversion applications.
Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that utilizes a photosensitive dye to convert light into electrical energy. Anthraquinone derivatives have been explored as potential sensitizers in DSSCs due to their strong light absorption in the visible spectrum. diva-portal.orgresearchgate.net The core concept involves the dye absorbing photons and injecting electrons into the conduction band of a semiconductor material, typically titanium dioxide (TiO₂), thereby generating a photocurrent.
However, studies have shown that the performance of anthraquinone-based dyes in DSSCs is often limited. diva-portal.orgresearchgate.net This is attributed to the strong electron-withdrawing nature of the two carbonyl groups on the anthraquinone framework, which can hinder the efficient injection of electrons from the excited dye molecule into the semiconductor. diva-portal.org Despite these challenges, research continues to explore structural modifications of the anthraquinone core to improve their performance as sensitizers in solar cells.
Organic light-emitting diodes (OLEDs) are a rapidly developing technology for displays and solid-state lighting. The performance of OLEDs relies heavily on the properties of the organic materials used in their construction. Anthracene (B1667546) and its derivatives have been extensively studied and utilized as blue-emitting materials in OLEDs. rsc.org
Anthraquinone derivatives, with their tunable electronic properties, have also been investigated for their potential in OLEDs, particularly as electron-transporting materials or as components of emitters. researchgate.netrsc.org By modifying the substituents on the anthraquinone core, it is possible to tune the emission color and improve the efficiency and stability of the OLED device. The this compound, with its specific side chain, could potentially be functionalized to create novel materials for OLEDs and other electronic devices, contributing to the advancement of organic electronics.
| Compound Name |
|---|
| This compound |
| 2-Alkylanthrahydroquinone |
| 2-Alkylanthraquinone |
| 2-Amylanthraquinone |
| 2-Ethylanthraquinone |
| Anthrahydroquinone |
| Anthraquinone |
| Hydrogen Peroxide |
| Palladium |
| Titanium Dioxide |
Redox Flow Batteries
Anthraquinone derivatives are promising candidates for the negative electrolyte (anolyte) in aqueous organic redox flow batteries (AORFBs). researchgate.net These batteries are a leading technology for large-scale energy storage, crucial for integrating intermittent renewable energy sources like solar and wind into the power grid. The utility of anthraquinones in this context stems from their reversible two-electron, two-proton redox reaction, which offers fast kinetics and high theoretical capacity. scilit.com
Researchers have focused on modifying the basic anthraquinone structure to improve its performance and viability for industrial use. Key areas of investigation include:
Solubility: A major challenge for organic molecules in flow batteries is achieving high solubility in aqueous electrolytes to ensure a high energy density. researchgate.net Functionalizing the anthraquinone core with groups like sulfonic acid (-SO₃H) or hydroxyl (-OH) significantly enhances water solubility. For example, 9,10-anthraquinone-2,7-disulfonic acid (AQDS) is one of the most widely studied derivatives due to its high solubility and stable electrochemical performance. wikipedia.org Another approach involves attaching carboxymethyl (-CH₂CO₂⁻) groups, which has been shown to dramatically increase the volumetric capacity of derivatives like 1,8-dihydroxyanthraquinone. rsc.org
Redox Potential: The standard reduction potential of the anthraquinone molecule can be tuned by adding electron-donating or electron-withdrawing groups. acs.org This chemical tunability is critical for maximizing the open-circuit voltage of the battery cell, which directly impacts its energy density. For instance, studies on derivatives such as anthraquinone-2-sulfonic acid (AQS) have shown higher open-circuit potentials compared to the commonly used AQDS. scilit.com
Stability: Long-term chemical stability during repeated charge-discharge cycles is essential for the economic feasibility of flow batteries. While some derivatives can undergo irreversible reactions, others, like AQS, have demonstrated both stability against common catholytes like bromine and robust performance upon reduction. scilit.com Research into phosphonate-functionalized quinones has also shown near-neutral pH operation with record capacity retention rates. dntb.gov.ua
The performance of various anthraquinone derivatives in experimental redox flow batteries is a subject of ongoing research, with key metrics being energy efficiency, power density, and capacity fade rate over time.
Table 1: Examples of Anthraquinone Derivatives Studied for Redox Flow Batteries
| Compound Name | Key Feature(s) | Reference(s) |
| 9,10-Anthraquinone-2,7-disulfonic acid (AQDS) | High solubility, stable performance | scilit.comwikipedia.org |
| Anthraquinone-2-sulfonic acid (AQS) | Higher open-circuit potential than AQDS | scilit.com |
| 1,8-Dihydroxy-2,7-dicarboxymethyl-9,10-anthraquinone (DCDHAQ) | High volumetric capacity, synthesized from low-cost precursor | rsc.org |
| 3-Hydroxy-2-((4-sulfophenyl)amino)anthraquinone (3HAAQ) | High solubility from Mannich reaction synthesis | researchgate.net |
Applications in Sensing and Analytical Reagents (e.g., Colorimetric Sensors for Ions or Biomolecules)
The anthraquinone framework is an effective chromophore (a light-absorbing part of a molecule), making its derivatives valuable in the development of chemosensors. researchgate.net These sensors can detect specific ions or molecules by exhibiting a change in color (colorimetric) or fluorescence (fluorometric), which can often be observed by the naked eye. pcbiochemres.com
The sensing mechanism typically relies on the interaction between the target analyte and specific functional groups attached to the anthraquinone core. This interaction alters the electronic properties of the molecule, leading to a shift in its light absorption or emission spectrum. dntb.gov.ua
Key research findings in this area include:
Anion Sensing: Anthraquinone-based sensors have been designed to selectively detect various anions, such as fluoride (B91410) (F⁻), cyanide (CN⁻), hydroxide (B78521) (OH⁻), and acetate (B1210297) (CH₃COO⁻). pcbiochemres.comdntb.gov.ua For example, imidazoanthraquinone-triarylamine probes show distinct color and fluorescence changes upon binding with F⁻, CN⁻, and OH⁻ ions through a deprotonation mechanism. pcbiochemres.com The simple dye quinizarin (B34044) has been reported as a selective and reversible sensor for acetate anions at parts-per-billion (ppb) levels. dntb.gov.ua
Cation Sensing: Modified anthraquinones are also effective for detecting metal ions. A sensor developed from 1,2-diaminoanthraquinone (B157652) and salicylaldehyde (B1680747) demonstrated high selectivity for copper (Cu²⁺) ions, producing a rapid pink-to-blue color change and fluorescence quenching. rsc.org
Sequential Detection: Some sophisticated sensor designs allow for the sequential detection of multiple analytes. The aforementioned Cu²⁺ sensor, after binding with copper, could then be used to detect sulfide (B99878) (S²⁻) ions, which would release the original sensor molecule and reverse the color change. rsc.org Similarly, an anthraquinone-imidazole-based sensor was developed for the sequential detection of silver (Ag⁺) ions and then biothiols like cysteine. nih.gov
The sensitivity of these sensors is a critical performance metric, with many modern designs achieving detection limits in the nanomolar (nM) to micromolar (µM) range, making them suitable for environmental monitoring and biological imaging applications. rsc.orgnih.gov
Future Perspectives and Research Directions
Exploration of Novel Biosynthetic Pathways and Enzymes
The natural origin of many anthraquinones suggests that 2-(4-Methyl-3-pentenyl)anthraquinone could be a yet-to-be-discovered secondary metabolite in plants, fungi, or bacteria. A key research avenue is the elucidation of its potential biosynthetic pathway, which would pave the way for biotechnological production.
In higher plants, particularly in the Rubiaceae family, anthraquinone (B42736) biosynthesis typically follows the chorismate/o-succinylbenzoic acid pathway for the formation of the core structure. researchgate.net In contrast, fungi and bacteria often utilize the polyketide pathway. researchgate.netfu-berlin.de The biosynthesis of this compound would require a subsequent prenylation step, where a dimethylallyltransferase (DMAT) or a related prenyltransferase catalyzes the attachment of the 4-methyl-3-pentenyl group to the anthraquinone scaffold.
Future research should focus on:
Genome Mining and Transcriptome Analysis: Screening the genomes and transcriptomes of known anthraquinone-producing organisms for putative genes encoding polyketide synthases (PKS), isochorismate synthases, o-succinylbenzoate synthases, and, crucially, prenyltransferases with specificity for anthraquinone substrates. mdpi.comnih.gov
Enzyme Characterization: Heterologous expression and biochemical characterization of candidate enzymes to confirm their role in the synthesis of the anthraquinone core and the subsequent attachment of the isoprenoid side chain. acs.orgnih.gov Recent studies have identified novel enzymes, such as flavin-dependent oxygenases and cofactor-free oxygenases, involved in the final steps of hydroxyanthraquinone formation, suggesting that other unique enzymatic transformations await discovery. acs.org
Pathway Reconstruction: Assembling the identified genes in a heterologous host like Escherichia coli or Streptomyces coelicolor to reconstruct the biosynthetic pathway and produce the compound de novo. nih.govnih.gov
| Enzyme Class | Function in Anthraquinone Biosynthesis | Potential Research Target |
|---|---|---|
| Polyketide Synthase (PKS) | Constructs the polyketide backbone from acetyl-CoA and malonyl-CoA. fu-berlin.de | Identifying Type II or Type III PKS responsible for the specific anthraquinone core. biorxiv.org |
| Isochorismate Synthase (ICS) | Channels chorismate from the shikimate pathway toward anthraquinone synthesis in plants. nih.gov | Investigating the role of ICS in potential plant-based production systems. |
| o-Succinylbenzoate Synthase (OSBS) | Key enzyme in the shikimate pathway branch leading to anthraquinones in plants. mdpi.com | Characterizing OSBS from novel plant sources. |
| Prenyltransferase (e.g., DMAT) | Attaches the isoprenoid (4-methyl-3-pentenyl) side chain to the anthraquinone core. | Discovering and engineering novel prenyltransferases for substrate specificity and regioselectivity. |
| Cytochrome P450 Monooxygenases | Catalyze hydroxylation and other oxidative modifications of the anthraquinone scaffold. nih.gov | Exploring P450s for creating novel hydroxylated derivatives. |
| Radical S-Adenosyl-L-methionine (SAM) Enzymes | Involved in modifications like methylation on the polyketide scaffold. nih.gov | Investigating the potential for novel modifications of the this compound structure. |
Design and Synthesis of Next-Generation Anthraquinone Derivatives with Tailored Properties
The this compound scaffold is a versatile platform for chemical synthesis. By systematically modifying its structure, next-generation derivatives can be developed with properties tailored for specific applications. Classical synthetic methods like the Friedel-Crafts reaction between phthalic anhydride (B1165640) and a substituted benzene (B151609) can be adapted to create the core, followed by side-chain attachment. tandfonline.comtandfonline.com
Future design and synthesis efforts could explore:
Side-Chain Modification: Altering the length, saturation, and branching of the pentenyl side chain to fine-tune lipophilicity, which could influence biological membrane interaction or solubility in organic media for materials applications.
Core Substitution: Introducing electron-donating groups (e.g., -OH, -NH2) or electron-withdrawing groups (e.g., -NO2, -CN) onto the anthraquinone rings. rsc.org Such substitutions are known to modulate the redox potential, a key parameter for applications in energy storage, and can also significantly alter the color and biological activity of the compound. nih.govnih.gov
Bio-conjugation: Attaching the anthraquinone derivative to other molecules, such as polymers or targeting ligands, to develop advanced materials or targeted therapeutic agents.
| Structural Modification | Target Property | Potential Application |
|---|---|---|
| Introduction of -OH or -NH2 groups | Lower redox potential, alter color. rsc.org | Redox flow batteries, pH indicators, dyes. |
| Saturation of the pentenyl side chain | Increase stability, modify lipophilicity. | Stable organic electronic materials, pharmaceuticals. |
| Halogenation of the anthraquinone core | Modify electronic properties and reactivity. | Functional material precursors, bioactive compounds. |
| Attachment of sulfonic acid groups (-SO3H) | Increase water solubility. scilit.com | Aqueous redox flow batteries, water-soluble dyes. |
| Creation of bis-anthraquinone structures | Enhance DNA intercalation, potentially increase antitumor activity. nih.gov | Anticancer agents. |
Integration of Computational and Experimental Approaches for Rational Design
The vast number of possible derivatives of this compound makes a purely experimental screening approach inefficient. The integration of computational chemistry with experimental synthesis offers a rational design strategy to accelerate the discovery of new functional molecules. nih.gov
A future workflow would involve:
Computational Pre-screening: Using techniques like Density Functional Theory (DFT) to predict the electrochemical potentials, electronic properties, and stability of virtual libraries of derivatives. rsc.orgpolyu.edu.hk This allows for the in-silico identification of promising candidates for applications like organic batteries or electronics before any synthesis is attempted. rsc.org
Molecular Docking and Dynamics: For biological applications, computer-aided drug design (CADD) can be used to model the interaction of derivatives with target biomolecules such as enzymes (e.g., topoisomerases, kinases) or DNA, helping to prioritize compounds with high potential anticancer activity. nih.govrroij.com
Targeted Synthesis: Synthesizing only the most promising candidates identified through computational analysis. nih.govarkat-usa.org
Experimental Validation: Characterizing the synthesized compounds to confirm their properties and validate the predictive power of the computational models. This feedback loop helps to refine the models for future screening efforts.
This integrated approach has proven effective for designing anthraquinone-based molecules for applications ranging from cancer treatment to thermally activated delayed fluorescence (TADF) emitters for OLEDs. nih.govacs.org
Emerging Applications in Sustainable Chemistry and Advanced Materials
The inherent properties of the anthraquinone framework make it a prime candidate for applications in sustainable technologies and advanced materials. The specific structure of this compound could offer unique advantages.
Organic Redox Flow Batteries (ORFB): Anthraquinones are highly promising for large-scale energy storage due to their reversible redox chemistry, chemical tunability, and potential for sustainable production. scilit.comwikipedia.org The introduction of the 4-methyl-3-pentenyl side chain could enhance solubility in non-aqueous electrolytes, potentially leading to higher energy density batteries. nih.gov
Sustainable Dyes: Anthraquinones form the basis of many natural and synthetic dyes. nih.govwikipedia.org Research into derivatives of this compound could lead to new colorants with high stability and potentially lower environmental impact compared to some synthetic dyes.
Advanced Materials: The planar, aromatic structure of anthraquinone allows for π-π stacking interactions, making it a useful building block for organic semiconductors and liquid crystals. The pentenyl side chain could be used to control the self-assembly and processing properties of these materials.
Pulp and Paper Industry: Anthraquinone is used as a catalyst in the pulping process, where it increases pulp yield and reduces the environmental impact. wikipedia.org The lipophilic side chain of this compound might improve its interaction with lignin, potentially enhancing its catalytic efficiency.
Biotechnological Production of Anthraquinones
To realize the potential of this compound in sustainable applications, environmentally friendly and scalable production methods are essential. Biotechnology offers a promising alternative to chemical synthesis, which often relies on harsh conditions and petroleum-based feedstocks.
Future research in this area should focus on:
Metabolic Engineering of Microbes: Once the biosynthetic genes are identified (as per section 10.1), they can be introduced into robust microbial hosts like E. coli or yeast. Further engineering, such as blocking competing pathways or enhancing precursor supply, can be employed to maximize product yield. nih.gov For instance, engineering E. coli to overproduce TDP-L-rhamnose has enabled the biosynthesis of rhamnosylated anthraquinones. nih.gov
Plant Cell and Organ Cultures: Cultures of plant cells, hairy roots, or adventitious roots from genera like Rubia and Morinda are known to produce anthraquinones. mdpi.comchristuniversity.in Establishing such cultures for a natural source of this compound, or engineering existing cultures with the necessary prenyltransferase, could provide a sustainable production route. mdpi.com Elicitation with substances like methyl jasmonate can further boost production. mdpi.com
Bioreactor Optimization: Scaling up production from lab flasks to industrial bioreactors requires optimization of various parameters, including nutrient composition, aeration, and agitation, to maintain high productivity and yield. mdpi.com
| Production Platform | Advantages | Challenges | Future Research Focus |
|---|---|---|---|
| Engineered E. coli | Fast growth, well-established genetic tools, rapid optimization. | Potential for product toxicity, complex pathways may be difficult to express. | Pathway optimization, host strain engineering for tolerance and precursor supply. nih.gov |
| Engineered Streptomyces | Natural producer of polyketides, often tolerant to complex secondary metabolites. | Slower growth than E. coli, less developed genetic tools. | Development of robust expression systems and host strains. nih.gov |
| Plant Cell Suspension Cultures | Can perform complex post-modification steps (e.g., glycosylation). | Slow growth, genetic instability, low yields. mdpi.com | Elicitation strategies, metabolic engineering (e.g., overexpression of key enzymes). mdpi.comdntb.gov.ua |
| Hairy/Adventitious Root Cultures | Genetically stable, often higher productivity than cell suspensions. mdpi.com | Slower growth than microbes, requires specialized bioreactors. | Optimization of culture conditions and bioreactor design. |
Q & A
Q. What are the optimized synthetic routes for 2-(4-methyl-3-pentenyl)anthraquinone (IHEAQ) to improve space-time yield and purity?
Methodological Answer: The synthesis involves a Diels-Alder reaction between myrcene and naphthoquinone, followed by oxidation of the adduct. Key improvements include:
- Solvent Mixture : Use a polar (e.g., n-butanol) and nonpolar (e.g., toluene) solvent combination (weight ratio 1:2–1:4) to prevent premature precipitation and enhance mixing .
- Base Combination : Pair inorganic bases (e.g., NaOH) with organic amines (e.g., diethylamine) to accelerate oxidation and reduce byproducts .
- Reaction Conditions : Conduct oxidation at 50–150°C under oxygen pressure (1–10 bar) to achieve >95% conversion .
Q. How can the structural features of IHEAQ be characterized to validate synthetic products?
Methodological Answer:
- Bonding Analysis : Confirm 42 bonds (15 multiple, 3 rotatable, 12 aromatic) via NMR and X-ray crystallography .
- Spectral Techniques : Use SMILES strings (e.g.,
CC(C)=CCCc3ccc2C(=O)c1ccccc1C(=O)c2c3) and InChIKey (NQVBCGTZRWHVSY-UHFFFAOYSA-N) for cheminformatics validation . - 3D Visualization : Import SDF/MOL files into software like Gaussian or Avogadro to analyze spatial conformation .
Q. What is the role of IHEAQ in industrial hydrogen peroxide production?
Methodological Answer: IHEAQ acts as a redox carrier in the anthraquinone process. Key considerations:
- Solvent Compatibility : Use nonpolar solvents (e.g., toluene) to integrate IHEAQ directly into working solutions without recrystallization .
- Purity Requirements : Ensure >96% purity to avoid catalyst poisoning in large-scale reactors .
Advanced Research Questions
Q. How can computational methods predict the electrochemical behavior of IHEAQ for energy storage applications?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate redox potentials by analyzing LUMO energy levels and lithium ion-pairing effects, which enhance reduction potential by ~0.4 V .
- Solvation Models : Use COSMO-RS to predict solubility in nonaqueous solvents (e.g., acetonitrile) for redox flow battery optimization .
Q. What mechanisms underpin the potential anticancer activity of anthraquinone derivatives like IHEAQ?
Methodological Answer:
- DNA Interaction : Assess intercalation or alkylation via UV-Vis spectroscopy and gel electrophoresis .
- Apoptosis Pathways : Quantify caspase-3/7 activation in cell lines (e.g., HeLa) using fluorescence assays .
- Paraptosis Induction : Monitor cytoplasmic vacuolation via microscopy and mitochondrial swelling assays .
Q. How can analytical methods resolve IHEAQ in complex matrices (e.g., plant extracts)?
Methodological Answer:
Q. What are the ecotoxicological risks of IHEAQ, and how can biodegradation pathways be studied?
Methodological Answer:
Q. How can researchers resolve contradictions in reported synthesis yields of IHEAQ?
Methodological Answer:
Q. What regulatory standards apply to IHEAQ synthesis and handling in laboratory settings?
Methodological Answer:
Q. Can IHEAQ be tailored for use in organic redox flow batteries?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
